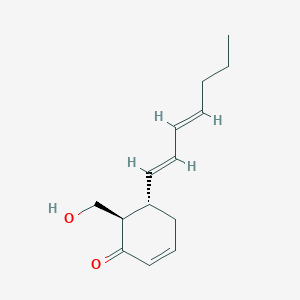Penienone
CAS No.:
Cat. No.: VC1854702
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20O2 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-6-(hydroxymethyl)cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C14H20O2/c1-2-3-4-5-6-8-12-9-7-10-14(16)13(12)11-15/h4-8,10,12-13,15H,2-3,9,11H2,1H3/b5-4+,8-6+/t12-,13+/m1/s1 |
| Standard InChI Key | UBYAOVYCJUQGIG-FILRKKLKSA-N |
| Isomeric SMILES | CCC/C=C/C=C/[C@@H]1CC=CC(=O)[C@H]1CO |
| Canonical SMILES | CCCC=CC=CC1CC=CC(=O)C1CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
Penienone possesses a distinct molecular architecture characterized by a cyclohexenone ring with two key substituents. The compound contains multiple stereogenic centers that define its three-dimensional structure and biological activity. The molecular formula C₁₄H₂₀O₂ reflects its composition of carbon, hydrogen, and oxygen atoms arranged in a specific configuration .
Physical and Chemical Properties
The physical and chemical properties of Penienone are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| InChI | InChI=1S/C14H20O2/c1-2-3-4-5-6-8-12-9-7-10-14(16)13(12)11-15/h4-8,10,12-13,15H,2-3,9,11H2,1H3/b5-4+,8-6+/t12-,13+/m1/s1 |
| InChIKey | UBYAOVYCJUQGIG-FILRKKLKSA-N |
| Stereochemistry | Contains two stereogenic centers (5S,6R) |
| Key Functional Groups | Cyclohexenone, hydroxymethyl, conjugated diene |
| Natural Form | (-)-Penienone |
These properties contribute to Penienone's chemical reactivity, stability, and biological interactions, making it an interesting subject for both synthetic chemistry and bioactivity studies .
Synthesis of Penienone
Synthetic Approaches
The synthesis of Penienone has evolved substantially over time, with recent breakthroughs significantly improving efficiency. Traditional synthetic routes to δ-substituted cyclohexenones like Penienone typically required extensive multistep sequences, limiting their practical utility and efficiency .
Natural Occurrence and Isolation
Fungal Sources
Penienone has been primarily isolated from Penicillium species, with recent research focusing on Penicillium palitans obtained from deep-sea sediments in maritime Antarctica . The compound appears to be part of the secondary metabolite profile of these fungi, suggesting potential ecological roles in their natural environments.
The isolation of Penienone from extremophilic fungi is particularly noteworthy, as organisms from extreme environments often produce unique secondary metabolites with novel bioactivities. This suggests that exploration of fungi from unusual ecological niches may yield additional sources of Penienone or related compounds with potentially unique properties .
Isolation and Purification
The isolation of Penienone from natural sources typically involves solid-state fermentation of the fungal strain, followed by extraction and chromatographic purification. In the case of P. palitans, the fungus was cultivated under controlled conditions, and the resulting biomass was extracted with methylene chloride . Subsequent chromatographic separations of this crude extract led to the isolation of pure (-)-penienone along with the structurally related compound (-)-palitantin .
This isolation process highlights the importance of advanced separation techniques in natural product chemistry and provides a foundation for future exploration of related compounds from similar sources.
Biological Activities
Phytotoxic Effects
Penienone demonstrates significant phytotoxic activity, particularly against monocotyledonous plants. Research has shown that at a concentration of 1 mg/mL, (-)-penienone causes complete inhibition (100%) of seed germination in Agrostis stolonifera, a monocotyledonous grass species . Interestingly, this activity appears to be selective, as the compound showed no significant effect on Lactuca sativa (lettuce), a dicotyledonous plant, at the same concentration .
Further studies with the aquatic plant Lemna paucicostata revealed that (-)-penienone inhibits growth with an IC₅₀ value of 57 μM . This selective phytotoxicity against monocotyledonous plants suggests potential applications in weed management strategies, particularly for controlling grass weeds in broadleaf crops.
Antifungal Properties
Penienone exhibits potent antifungal activity against plant pathogenic fungi. When tested against Colletotrichum fragariae, a significant plant pathogen that causes anthracnose disease in various crops, (-)-penienone demonstrated strong inhibitory effects with an IC₅₀ value of 0.3 μM . This high potency suggests potential applications in agricultural fungicide development.
The comparison of biological activities between (-)-penienone and its structural analog (-)-palitantin provides valuable insights into structure-activity relationships. While both compounds were isolated from the same fungal source, (-)-penienone demonstrated substantially higher activity in both phytotoxicity and antifungal assays . This suggests that specific structural features of Penienone, particularly the cyclohexenone moiety, are crucial for its biological effects.
Biological Activity Comparison
The following table summarizes the key biological activities of Penienone:
These results highlight the selective bioactivity profile of Penienone and its potential value in agricultural applications.
Structure-Activity Relationships
The comparison between (-)-penienone and (-)-palitantin provides valuable insights into structure-activity relationships among related cyclohexenone derivatives. Despite their structural similarities, (-)-penienone consistently demonstrated higher biological activity across multiple assays . This suggests that specific aspects of Penienone's structure, such as the cyclohexenone ring system and the configuration of the side chains, are critical determinants of its biological effects.
These structure-activity relationships provide a foundation for future research aimed at developing more potent or selective derivatives. By systematically modifying specific structural features of Penienone, researchers may be able to enhance desired activities while reducing potential off-target effects, leading to more effective and environmentally friendly agricultural or pharmaceutical products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume